molecular formula C15H25NO4 B1451026 (Z)-Methyl 2-(boc-amino)nona-2,8-dienoate CAS No. 951624-21-8

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate

Cat. No. B1451026
CAS RN: 951624-21-8
M. Wt: 283.36 g/mol
InChI Key: UHISVGDQXMLRIB-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as organic synthesis, drug discovery, and material science.

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-(boc-amino)nona-2,8-dienoate is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules through its reactive functional groups. This compound has been shown to exhibit nucleophilic reactivity towards various electrophiles, such as aldehydes, ketones, and imines, which allows for the formation of new chemical bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-Methyl 2-(boc-amino)nona-2,8-dienoate have not been extensively studied. However, it has been reported to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of (Z)-Methyl 2-(boc-amino)nona-2,8-dienoate for lab experiments include its ease of synthesis, high purity, and versatility in various chemical reactions. However, its limitations include its relatively low reactivity towards certain functional groups and its sensitivity to air and moisture, which may affect its stability and reactivity.

Future Directions

There are several future directions for the research and development of (Z)-Methyl 2-(boc-amino)nona-2,8-dienoate. These include exploring its potential applications in catalysis, organic synthesis, and drug discovery. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its biochemical and physiological effects. Furthermore, the development of new synthetic routes and modifications of the compound's structure may lead to the discovery of new properties and applications.

Scientific Research Applications

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate has been used in various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and materials. For instance, it has been utilized in the synthesis of biologically active compounds, including alkaloids and amino acid derivatives. Additionally, it has been employed as a building block in the development of new drugs, such as antitumor agents and antiviral drugs. Moreover, it has been used in the preparation of functionalized materials, such as polymers and dendrimers.

properties

IUPAC Name

methyl (2Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-2,8-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,16,18)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHISVGDQXMLRIB-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CCCCCC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\CCCCC=C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 2
Reactant of Route 2
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 3
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 4
Reactant of Route 4
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 5
Reactant of Route 5
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate
Reactant of Route 6
Reactant of Route 6
(Z)-Methyl 2-(boc-amino)nona-2,8-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.